N-(3-methoxyphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a methoxyphenyl group, a propoxyquinoxalinyl group, and a piperidine carboxamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Propoxy Group: The quinoxaline core can be alkylated using a suitable propylating agent under basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling with Methoxyphenyl Group: The final step involves coupling the methoxyphenyl group with the piperidine carboxamide through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or H2O2 under acidic conditions.
Reduction: Reagents like NaBH4 or LiAlH4 under basic conditions.
Substitution: Alkyl halides or aryl halides in the presence of a base like NaH or K2CO3.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Pathway Modulation: The compound may affect various cellular pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide
- N-(3-methoxyphenyl)-1-(3-butoxyquinoxalin-2-yl)piperidine-3-carboxamide
Uniqueness
N-(3-methoxyphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C24H28N4O3 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C24H28N4O3/c1-3-14-31-24-22(26-20-11-4-5-12-21(20)27-24)28-13-7-8-17(16-28)23(29)25-18-9-6-10-19(15-18)30-2/h4-6,9-12,15,17H,3,7-8,13-14,16H2,1-2H3,(H,25,29) |
InChI Key |
UZBWCYCURBBXFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.